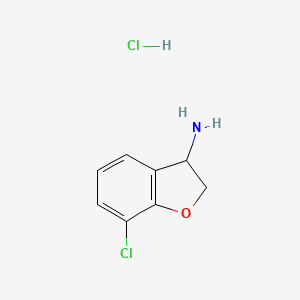
Clorhidrato de 7-cloro-2,3-dihidro-1-benzofuran-3-amina
Descripción general
Descripción
7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a useful research compound. Its molecular formula is C8H9Cl2NO and its molecular weight is 206.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina: Investigación Anticancerígena
Los derivados del benzofurano, incluidos los clorados como la 7-cloro-2,3-dihidro-1-benzofuran-3-amina, han mostrado un potencial significativo en la investigación anticancerígena . Exhiben efectos inhibitorios del crecimiento celular en varias líneas celulares cancerosas, incluyendo leucemia, cáncer de pulmón de células no pequeñas y cáncer de colon. La capacidad del compuesto para inhibir el crecimiento de células cancerosas lo convierte en un tema valioso para desarrollar nuevos agentes quimioterapéuticos.
Agricultura: Agentes Antimicrobianos
En el sector agrícola, los compuestos de benzofurano se exploran por sus propiedades antimicrobianas . El grupo cloro en la posición 7, como se encuentra en este compuesto, podría potencialmente mejorar su actividad antimicrobiana, convirtiéndolo en un candidato para proteger los cultivos contra patógenos bacterianos y fúngicos.
Ciencias Ambientales: Mitigación de la Contaminación
Los benzofuranos clorados pueden desempeñar un papel en las ciencias ambientales, particularmente en estudios relacionados con la mitigación de la contaminación . Sus propiedades estructurales podrían utilizarse en procesos que apuntan a reducir o detectar contaminantes ambientales.
Bioquímica: Inhibición Enzimática
En bioquímica, el compuesto podría utilizarse para estudiar las interacciones enzimáticas debido a sus posibles efectos inhibitorios . La comprensión de estas interacciones puede conducir al desarrollo de nuevos fármacos o herramientas bioquímicas.
Farmacología: Desarrollo de Fármacos
Las propiedades farmacocinéticas de los derivados del benzofurano los hacen adecuados para el desarrollo de fármacos . Su capacidad para cruzar la barrera hematoencefálica y sus perfiles de solubilidad son particularmente importantes para crear productos farmacéuticos efectivos.
Mecanismo De Acción
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells
Biochemical Pathways
Benzofuran derivatives have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, suggesting that they may affect pathways related to these biological processes .
Result of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that the compound may lead to a decrease in cell proliferation.
Análisis Bioquímico
Biochemical Properties
7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell growth and differentiation. Additionally, 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride has been observed to affect the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. For example, this compound may inhibit the activity of proteases by binding to their active sites, preventing substrate cleavage. Additionally, 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride can result in adaptive cellular responses, such as upregulation of detoxifying enzymes or changes in cellular metabolism. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s impact on cellular function .
Dosage Effects in Animal Models
The effects of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity or neurotoxicity. Studies have identified threshold doses at which the beneficial effects of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride are observed, as well as doses beyond which toxicity becomes apparent .
Metabolic Pathways
7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is involved in various metabolic pathways within the body. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride .
Transport and Distribution
The transport and distribution of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride, affecting its distribution within different cellular compartments. These factors play a critical role in determining the bioavailability and efficacy of the compound .
Subcellular Localization
The subcellular localization of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride within these compartments can influence its interactions with biomolecules and its overall biological effects .
Propiedades
IUPAC Name |
7-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYALWTPSNQGZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


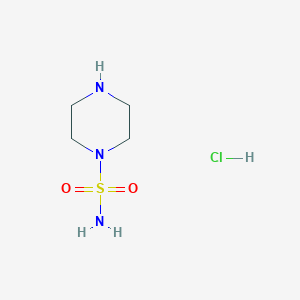
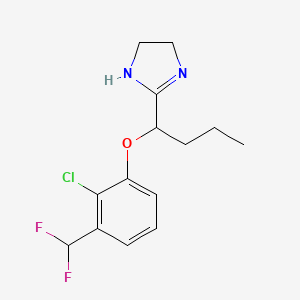

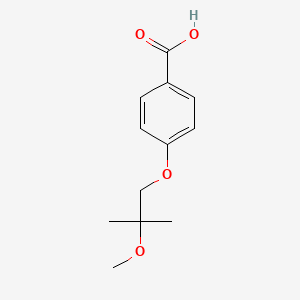

![3-Chloro-4-[3-(cyclopropylmethoxy)phenoxy]aniline](/img/structure/B1469511.png)
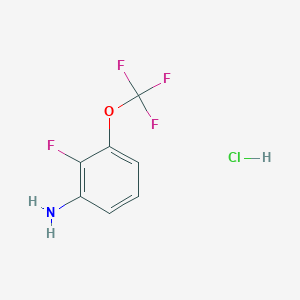
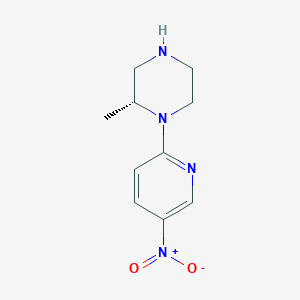

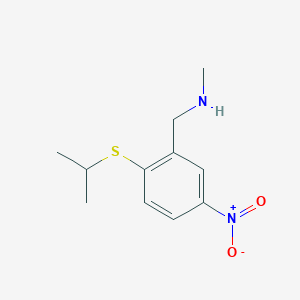

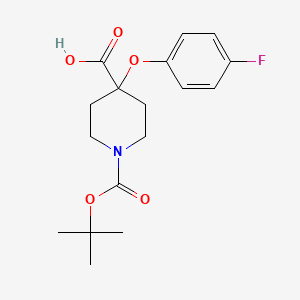
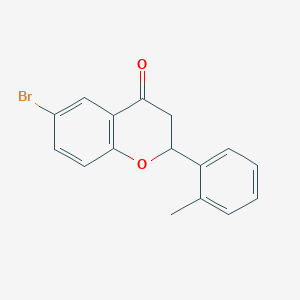
![6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1469525.png)
